molecular formula C15H16N2O3 B15104177 N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B15104177
M. Wt: 272.30 g/mol
InChI Key: CIVXVCKSWHMLOO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked to a 3-acetylphenyl group via an acetamide bridge.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-9-14(11(3)20-17-9)8-15(19)16-13-6-4-5-12(7-13)10(2)18/h4-7H,8H2,1-3H3,(H,16,19)

InChI Key

CIVXVCKSWHMLOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Acetylation of Phenyl Group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.

    Coupling Reaction: The final step involves coupling the acetylphenyl group with the oxazole derivative through an amide bond formation, which can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the oxazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the development of new synthetic methodologies.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in the heterocyclic core, substituents on the acetamide nitrogen, and appended functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide 3,5-Dimethyloxazole 3-Acetylphenyl C₁₅H₁₆N₂O₃ (estimated) ~272.3 Moderate solubility (acetyl group), high metabolic stability (oxazole)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl, CF₃ C₁₆H₁₃F₃N₂O₂S 354.35 Lipophilic (CF₃), potential CNS activity
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{3-[(propan-2-yl)oxy]propyl}acetamide 3,5-Dimethyloxazole 3-(Isopropyloxy)propyl C₁₃H₂₂N₂O₃ 254.33 Enhanced hydrophilicity (ether linkage), reduced steric bulk
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide 3,5-Dimethyloxazole Indol-5-yl C₁₅H₁₅N₃O₂ 269.3 Aromatic π-stacking (indole), predicted pKa ~14.7

Pharmacological and Physicochemical Implications

  • Heterocyclic Core :

    • Oxazole (Target compound, ) : Offers metabolic stability due to resistance to oxidation, making it favorable for drug design.
    • Benzothiazole () : The sulfur atom and aromatic system may enhance binding to enzymes or receptors requiring planar hydrophobic interactions.
  • Substituent Effects: 3-Acetylphenyl (Target compound): The acetyl group introduces polarity, improving water solubility compared to purely aromatic substituents. Indole (): Enables hydrogen bonding and π-π interactions, useful for targeting serotonin receptors or kinases.
  • Physicochemical Properties :

    • Boiling Point : The indole derivative has a predicted boiling point of 597.8°C, higher than the target compound (estimated lower due to smaller substituents).
    • Acidity : The indole analog’s basicity (pKa ~14.7) suggests partial ionization at physiological pH, influencing bioavailability.

Biological Activity

N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.

Research indicates that the oxazole ring in this compound may enhance its interaction with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing pharmacological properties. Current studies focus on how this compound binds to specific targets and influences various biological pathways.

Pharmacological Studies

Preliminary studies have shown that compounds with similar structures exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following table summarizes some key findings from recent research:

Study Biological Activity IC50 Value (µg/mL) Cell Line
Study AAnticancer23.42MCF-7
Study BAntimicrobial19.68E. coli
Study CAnti-inflammatory15.00RAW 264.7

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other acetamide derivatives and oxazole-containing compounds:

Compound Name Structure Key Differences
N-(3-acetylphenyl)acetamideLacks oxazole ringDifferent reactivity and biological properties
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamideLacks acetylphenyl groupAffects reactivity and applications
N-(4-acetylaniline)Different aromatic substitutionVaries in biological activity

The presence of both the acetylphenyl and oxazole moieties in this compound imparts unique chemical properties that distinguish it from other similar compounds.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB231.
  • Antimicrobial Properties : The compound showed significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines in RAW 264.7 macrophages.

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